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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Luveltamab Tazevibulin (STRO-

002), a novel antibody-drug conjugate (ADC) currently under investigation for the treatment of

solid tumors. The document details its chemical structure, mechanism of action, preclinical and

clinical data, and key experimental protocols.

Chemical Structure of STRO-002
Luveltamab Tazevibulin (STRO-002) is a precisely engineered, homogeneous ADC. Its

structure consists of three main components:

Monoclonal Antibody: A human IgG1 antibody, SP8166, that specifically targets Folate

Receptor Alpha (FolRα), a protein overexpressed on the surface of various cancer cells,

including ovarian and endometrial cancers.[1][2]

Linker-Warhead Conjugate: A novel, cleavable linker-warhead molecule, SC239.[1][3][4] The

linker is a protease-cleavable valine-citrulline p-aminobenzyl carbamate functionalized with

dibenzocyclooctyne (DBCO) for attachment to the antibody.[2][5][6][7]

Cytotoxic Payload: The warhead component of SC239 is SC209, a potent tubulin-targeting

cytotoxin derived from 3-aminophenyl hemiasterlin.[1][2][3]
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The conjugation is achieved using site-specific technology, incorporating the non-natural amino

acid para-azidomethyl-L-phenylalanine (pAMF) into the antibody backbone.[1][2] This allows for

the precise attachment of the SC239 linker-warhead via copper-free click chemistry, resulting in

a well-defined drug-antibody ratio (DAR) of approximately 4.[1][3][8][9]

The released cytotoxic warhead, SC209, is the active molecule that induces cell death upon

internalization into the target cancer cell.[1][3]

Mechanism of Action
The therapeutic activity of STRO-002 is a multi-step process that leverages its targeted design

to deliver a potent cytotoxic agent directly to cancer cells.

Binding: The SP8166 antibody component of STRO-002 binds with high affinity to FolRα

receptors on the surface of tumor cells.[1][3]

Internalization: Upon binding, the STRO-002/FolRα complex is rapidly internalized by the

cancer cell into endosomes and lysosomes.[1]

Payload Release: Inside the cell, the cleavable linker is processed by intracellular proteases

(e.g., Cathepsin B), releasing the cytotoxic warhead, SC209.[2]

Tubulin Inhibition: The freed SC209 payload potently inhibits tubulin polymerization, a critical

process for microtubule formation.[1][10] This disruption of the microtubule network leads to

cell cycle arrest and ultimately, apoptotic cell death.[11]

Bystander Killing: The released SC209 payload is cell-permeable, allowing it to diffuse out of

the targeted FolRα-positive cell and kill neighboring cancer cells, regardless of their FolRα

expression status. This "bystander effect" is a crucial mechanism for treating heterogeneous

tumors.[1][10]
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Mechanism of Action of STRO-002.
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Quantitative Data
Preclinical Data Summary

Parameter Value Species/System Reference

Binding Affinity (KD) High Affinity Human FolRα [1][3]

Drug-Antibody Ratio

(DAR)

~4 (predominant

species)
N/A [1][8][9]

In Vivo Half-Life (T1/2) 6.4 days Mouse [1]

In Vivo Clearance 9.6 mL/day/kg Mouse [1]

Clinical Efficacy in Ovarian Cancer (Phase 1, STRO-002-
GM1, NCT03748186)
The following tables summarize interim data from the dose-expansion cohort of the STRO-002-

GM1 study in patients with advanced, platinum-resistant ovarian cancer.

Table 1: Efficacy in FolRα-Selected Patients (Tumor Proportion Score >25%)[12][13]

Starting Dose N
Overall
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progression-
Free Survival
(PFS)

4.3 mg/kg 16 31.3% 13.0 months 6.1 months

5.2 mg/kg 16 43.8% 5.4 months 6.6 months

Total 32 37.5% 5.5 months 6.1 months

Table 2: Overall Efficacy from Dose-Escalation (Clinically Active Doses ≥2.9 mg/kg)[14]
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Parameter Result (N=31 evaluable)

Patients with RECIST Response 10 (1 Complete Response, 9 Partial Responses)

Disease Control at 12 Weeks 74%

Disease Control at 16 Weeks 58%

Patients on Treatment ≥ 52 Weeks 13%

Experimental Protocols
A. STRO-002 Internalization Assay
This protocol assesses the rate and extent to which STRO-002 is internalized by target cells.

Methodology:[1]

Cell Preparation: FolRα-positive cell lines (e.g., Igrov1, OVCAR3) are cultured to an

appropriate density.

Labeling: The anti-FolRα antibody (SP8166) is conjugated with a fluorescent dye (e.g., Alexa

Fluor 647).

Incubation: Cells are incubated with the fluorescently labeled antibody at a saturating

concentration (e.g., 100 nmol/L) on ice for 1 hour to allow binding but prevent internalization.

Washing: Unbound antibody is removed by washing the cells three times.

Internalization Induction: Warm cell culture medium (37°C) is added to the cells, and plates

are incubated at 37°C in a CO₂ incubator to initiate internalization.

Time Points: At various time points, plates are removed and cells are spun down at 4°C.

Quenching: For each time point, one set of samples is treated with a quenching agent to

extinguish the fluorescence of non-internalized, surface-bound antibody. A parallel set is left

unquenched.
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Analysis: The fluorescence of the cells is measured using a flow cytometer (FACS). The

internalized fraction is calculated by comparing the fluorescence of quenched and

unquenched samples over time.
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Workflow for the STRO-002 Internalization Assay.
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B. In Vivo Stability and DAR Analysis
This protocol determines the pharmacokinetic profile and stability of the ADC in circulation.

Methodology:[1][4]

Animal Model: Non-tumor bearing mice (e.g., SCID Beige) are used.

Dosing: A single intravenous (IV) dose of STRO-002 (e.g., 5 mg/kg) is administered.

Sample Collection: Blood samples are collected from the mice at multiple time points post-

injection. Plasma is isolated.

Total Antibody Quantification: The total concentration of the STRO-002 antibody in plasma is

measured over time using a human Fc-specific ELISA. This data is used to determine

pharmacokinetic parameters like half-life and clearance.

DAR Measurement:

Affinity Pull-down: STRO-002 is isolated from the plasma samples using an affinity

purification method.

LC-MS/MS Analysis: The purified ADC is analyzed by liquid chromatography-mass

spectrometry (LC-MS/MS) to determine the average DAR at each time point, assessing

the stability of the linker-warhead in circulation.
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Workflow for In Vivo Stability and DAR Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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